molecular formula C20H18ClN3O4S2 B2804474 N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 866844-97-5

N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2804474
CAS No.: 866844-97-5
M. Wt: 463.95
InChI Key: SAXVGZLAILERJJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic sulfonamide-pyrimidinone hybrid compound characterized by a dihydropyrimidinone core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5 and a thioacetamide linker connected to a 3-chlorophenyl moiety. Its structure combines sulfonyl and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXVGZLAILERJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of aniline to form 3-chloroaniline, followed by the sulfonation of 3,4-dimethylbenzene to produce 3,4-dimethylbenzenesulfonyl chloride. These intermediates are then reacted with pyrimidine derivatives under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic chemistry research.

Biology: In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. Researchers may explore its efficacy and safety in various disease models.

Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues for comparison include:

Compound Name Substituents (Pyrimidinone Core) Phenyl Group Key Functional Groups Melting Point (°C) Yield (%)
Target Compound 5-(3,4-dimethylbenzenesulfonyl) 3-chlorophenyl Sulfonyl, thioacetamide Not reported Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl 2,3-dichlorophenyl Thioacetamide, dichloro 230 80
Compound 7 (Molecules 2014) Unspecified Unspecified Structural similarity to Rapa Not reported Not reported

Key Observations :

  • Substituent Position: The target compound’s 3-chlorophenyl group differs from the 2,3-dichlorophenyl group in the analogue from .
  • Sulfonyl vs. Methyl Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects compared to the methyl group in the analogue from . This may enhance stability or modulate solubility .
NMR Spectral Comparisons

highlights NMR-based structural elucidation for related compounds. For example:

  • Chemical Shift Regions : In analogues 1 and 7 (Molecules 2014), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary due to substituent-induced changes in the chemical environment. The target compound’s sulfonyl group would likely cause similar deshielding effects in these regions, detectable via $ ^1H $ NMR .
  • Thioacetamide Linker : The SCH$_2$ proton resonance in the analogue from appears at δ 4.12 ppm. In the target compound, the adjacent sulfonyl group may downfield-shift this signal due to electron withdrawal .
Physicochemical and Pharmacological Properties
  • Melting Point and Stability : The analogue in has a high melting point (230°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via NHCO). The target compound’s sulfonyl group may further elevate melting points due to increased polarity .
  • Bioactivity: Dichlorophenyl analogues (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s 3-chlorophenyl group could retain similar efficacy.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products.
  • Purify via column chromatography (silica gel, gradient elution) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d6): Look for δ ~12.5 ppm (NH-3 pyrimidinone), δ ~10.1 ppm (amide NH), and δ ~7.8–7.3 ppm (aromatic protons) .
    • ¹³C NMR : Confirm sulfonyl (C=O ~170 ppm) and pyrimidinone (C=O ~165 ppm) groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks with m/z ~500–520, depending on substituents .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 18.2 Å, b = 8.1 Å, c = 19.6 Å) help resolve conformational flexibility .

Advanced: How do conformational differences in the crystal lattice impact biological activity predictions?

Answer:
X-ray data reveal three distinct conformers in asymmetric units, with dihedral angles between aromatic rings varying by 20–30° . These differences:

  • Alter hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) motifs) .
  • Influence molecular docking to targets like kinase enzymes (e.g., altered binding affinity by 1–2 kcal/mol in simulations) .
    Methodological Insight : Use dynamic NMR (VT-NMR) to assess conformational exchange rates in solution, correlating with crystallographic data .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize using cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Structural analogs : Compare substituent effects (e.g., 3,4-dimethyl vs. 4-chlorophenyl groups reduce IC50 by 30% in kinase inhibition) .
    Data Table :
Analog Substituent IC50 (μM) Target
Compound A3,4-dimethyl0.45Kinase X
Compound B4-chlorophenyl0.68Kinase X
Compound C3,5-difluoro1.2Kinase X
Data adapted from cytotoxicity studies in .

Basic: What solvents and conditions are optimal for solubility and stability studies?

Answer:

  • Solubility : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for assays .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours .

Advanced: How do electronic effects of substituents influence reactivity in functionalization reactions?

Answer:
Electron-withdrawing groups (e.g., –Cl, –SO₂R) on the phenyl ring:

  • Increase electrophilicity at the pyrimidinone C=O, enhancing nucleophilic attack (e.g., thiol addition) .
  • Reduce redox potential by 0.2–0.3 V (cyclic voltammetry in acetonitrile) .
    Experimental Design :
  • Use Hammett σ constants to predict reaction rates (ρ ~+1.2 for sulfonyl derivatives) .
  • Compare DFT-calculated HOMO/LUMO gaps (e.g., 4.5 eV for –Cl vs. 4.2 eV for –CH₃) .

Advanced: What computational methods are recommended for modeling interactions with biological targets?

Answer:

  • Docking : AutoDock Vina with flexible side chains for kinase targets (grid size: 25 ų) .
  • MD Simulations : GROMACS (50 ns trajectories) to assess binding stability .
  • MESP Analysis : Identify nucleophilic/electrophilic regions using Gaussian09 (B3LYP/6-31G*) .

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